(5S)-5-(azidomethyl)-4-methylmorpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S)-5-(azidomethyl)-4-methylmorpholin-3-one is a chemical compound that belongs to the class of azido compounds It is characterized by the presence of an azidomethyl group attached to a morpholinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(azidomethyl)-4-methylmorpholin-3-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a morpholinone derivative with an azidomethylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification through crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(5S)-5-(azidomethyl)-4-methylmorpholin-3-one can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted morpholinone compounds.
Wissenschaftliche Forschungsanwendungen
(5S)-5-(azidomethyl)-4-methylmorpholin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5S)-5-(azidomethyl)-4-methylmorpholin-3-one involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This property is exploited in various biochemical and pharmaceutical applications. The compound may also interact with enzymes, altering their activity and providing insights into their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R,4R,5S)-5-(azidomethyl)-4-ethyl-2,3-dimethylheptane
- Cyclopentane derivatives with azido groups
Uniqueness
(5S)-5-(azidomethyl)-4-methylmorpholin-3-one is unique due to its specific structural features, such as the combination of an azidomethyl group with a morpholinone ring
Eigenschaften
Molekularformel |
C6H10N4O2 |
---|---|
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
(5S)-5-(azidomethyl)-4-methylmorpholin-3-one |
InChI |
InChI=1S/C6H10N4O2/c1-10-5(2-8-9-7)3-12-4-6(10)11/h5H,2-4H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
NWWLAFZQYPXGJH-YFKPBYRVSA-N |
Isomerische SMILES |
CN1[C@H](COCC1=O)CN=[N+]=[N-] |
Kanonische SMILES |
CN1C(COCC1=O)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.